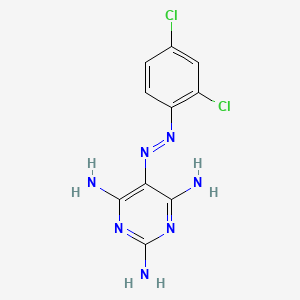
5-((2,4-Dichlorophenyl)azo)-2,4,6-triaminopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring structure. This specific compound is characterized by the presence of a dichlorophenyl azo group and three amino groups attached to the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves condensation reactions. For Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino-, a common synthetic route includes the reaction of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of pyrimidine derivatives can involve large-scale condensation reactions using automated reactors. The process may include steps such as purification through crystallization or distillation to ensure the high purity of the final product. Microwave-assisted synthesis is also a robust approach for preparing pyrimidine derivatives, offering advantages such as reduced reaction times and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine compounds .
Applications De Recherche Scientifique
Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes like cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also exhibit anticancer properties and are used in similar research applications.
Triazolopyrimidines: These compounds are evaluated for their antiproliferative activity against various cancer cell lines.
Uniqueness
Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- is unique due to its specific structural features, such as the dichlorophenyl azo group and multiple amino groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit CDKs and induce apoptosis makes it a promising candidate for anticancer research .
Propriétés
Numéro CAS |
32524-37-1 |
|---|---|
Formule moléculaire |
C10H9Cl2N7 |
Poids moléculaire |
298.13 g/mol |
Nom IUPAC |
5-[(2,4-dichlorophenyl)diazenyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H9Cl2N7/c11-4-1-2-6(5(12)3-4)18-19-7-8(13)16-10(15)17-9(7)14/h1-3H,(H6,13,14,15,16,17) |
Clé InChI |
GELKBEAHMREOLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)N=NC2=C(N=C(N=C2N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)
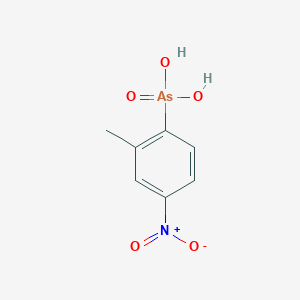

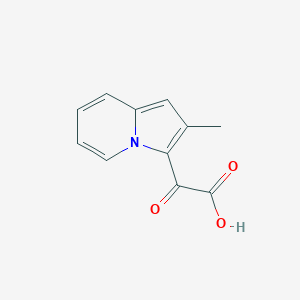
![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-](/img/structure/B13815404.png)
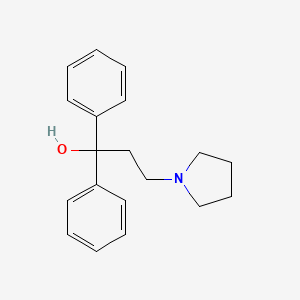
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B13815409.png)
![3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B13815413.png)
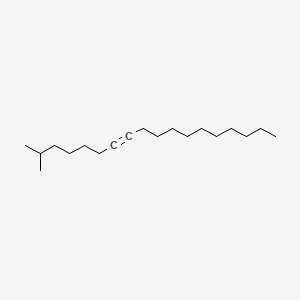
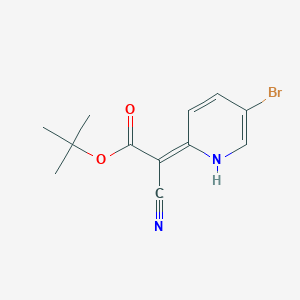
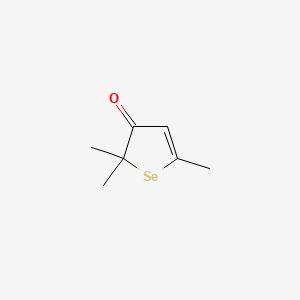
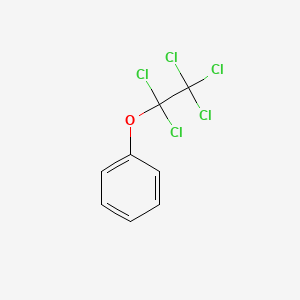
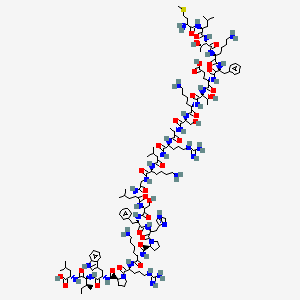
![Dichlorobis[1,1'-thiobis[butane]]platinum](/img/structure/B13815475.png)
